molecular formula C24H20O4 B11017495 3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11017495
M. Wt: 372.4 g/mol
InChI Key: OISVZINNMMFBDN-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of naturally occurring compounds with a wide range of biological activities. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with methyl groups and a naphthyl-oxoethoxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride.

    Introduction of Methyl Groups: Methylation of the chromenone core can be achieved using methyl iodide and a strong base like potassium carbonate.

    Attachment of the Naphthyl-Oxoethoxy Side Chain: This step involves the reaction of the methylated chromenone with 2-naphthylacetic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pechmann condensation and methylation steps, as well as automated esterification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the naphthyl-oxoethoxy side chain, potentially converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4,7-Trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is largely dependent on its interaction with biological targets. It is believed to exert its effects through the following pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromenones, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Umbelliferone: A naturally occurring coumarin with antioxidant properties.

Uniqueness

3,4,7-Trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthyl-oxoethoxy side chain differentiates it from other coumarins, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

3,4,7-trimethyl-5-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one

InChI

InChI=1S/C24H20O4/c1-14-10-21(23-15(2)16(3)24(26)28-22(23)11-14)27-13-20(25)19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13H2,1-3H3

InChI Key

OISVZINNMMFBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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